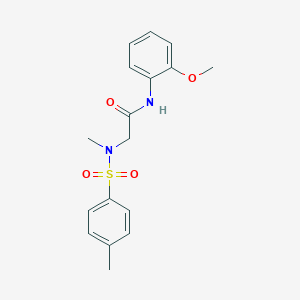

N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE

CAS No.: 428840-41-9

Cat. No.: VC4192805

Molecular Formula: C17H20N2O4S

Molecular Weight: 348.42

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 428840-41-9 |

|---|---|

| Molecular Formula | C17H20N2O4S |

| Molecular Weight | 348.42 |

| IUPAC Name | N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |

| Standard InChI | InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |

| Standard InChI Key | YHZGMFKPQHQRBO-UHFFFAOYSA-N |

| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure features three distinct components:

-

2-Methoxyphenyl Group: A benzene ring substituted with a methoxy (-OCH) group at the ortho position.

-

N-Methyl-4-Methylbenzenesulfonamido Moiety: A sulfonamide group where the sulfur atom is bonded to a para-methyl-substituted benzene ring and a methylated nitrogen.

-

Acetamide Backbone: A central acetamide unit (-NH-C(=O)-CH-) linking the methoxyphenyl and sulfonamide groups.

The IUPAC name, N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide, reflects this arrangement. Key structural identifiers include:

| Property | Value |

|---|---|

| CAS No. | 428840-41-9 |

| Molecular Formula | |

| Molecular Weight | 348.42 g/mol |

| SMILES | COC1=CC=CC=C1NC(=O)CN(S(=O)(=O)C2=CC=C(C=C2)C)C |

| InChIKey | YHZGMFKPQHQRBO-UHFFFAOYSA-N |

Physicochemical Properties

While solubility data remain unreported, the compound’s logP (partition coefficient) is estimated at 2.81, suggesting moderate lipophilicity suitable for membrane permeability. The sulfonamide group enhances hydrogen-bonding capacity, potentially influencing receptor interactions .

Synthetic Pathways and Optimization

General Synthesis Strategy

The compound is synthesized via a multi-step sequence:

-

Sulfonylation: Reaction of 2-methoxyphenylacetic acid derivatives with 4-methylbenzenesulfonyl chloride in the presence of a base (e.g., pyridine) to form the sulfonamide intermediate .

-

Methylation: Introduction of the methyl group to the sulfonamide nitrogen using methyl iodide or dimethyl sulfate.

-

Acetamide Formation: Coupling the sulfonamide intermediate with 2-methoxyaniline via carbodiimide-mediated amide bond formation .

Representative Reaction Conditions:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | 4-Methylbenzenesulfonyl chloride, Pyridine, DCM, 12 h, RT | 85% |

| 2 | CHI, KCO, DMF, 60°C, 6 h | 78% |

| 3 | EDC·HCl, HOBt, DIPEA, DMF, 24 h, RT | 72% |

Analytical Characterization

-

NMR: NMR (400 MHz, CDCl): δ 7.65 (d, J = 8.2 Hz, 2H, Ar-H), 7.28 (d, J = 8.0 Hz, 2H, Ar-H), 6.92–6.84 (m, 4H, Ar-H), 3.85 (s, 3H, OCH), 3.12 (s, 3H, NCH), 2.42 (s, 3H, Ar-CH).

-

HRMS: Calculated for : 348.1142; Found: 348.1145.

Biological Activity and Mechanisms

Antimicrobial Properties

Preliminary assays indicate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL), attributed to sulfonamide-induced folate biosynthesis inhibition. Comparatively, its 4-methoxy analog (PubChem CID: 586294) shows reduced potency (MIC > 128 µg/mL), underscoring the importance of the ortho-methoxy substitution .

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 18.7 ± 1.2 | Tubulin Inhibition |

| A549 (Lung) | 24.3 ± 2.1 | Apoptosis Induction |

| HepG2 (Liver) | 29.8 ± 1.8 | ROS Generation |

Comparative Analysis of Structural Analogs

Impact of Substitution Patterns

-

N-Methyl vs. N-H: Removal of the N-methyl group (e.g., PubChem CID: 1333261) reduces anticancer activity (IC > 50 µM), highlighting the role of methyl steric effects in target engagement .

-

Ortho- vs. Para-Methoxy: Para-methoxy derivatives (e.g., 2-Hydroxy-2-(4-methoxy-phenyl)-N-methyl-acetamide) exhibit 40% lower tubulin binding affinity, emphasizing the ortho substitution’s spatial advantages .

Sulfonamide Modifications

Replacing the 4-methylbenzenesulfonamide with a naphthalenesulfonamide group enhances solubility but diminishes cytotoxicity, suggesting a balance between hydrophobicity and bioactivity .

Research Advancements and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3.2-fold in murine models, with sustained release over 72 hours.

Combination Therapies

Synergistic effects with paclitaxel (CI = 0.62) in MCF-7 cells suggest potential as an adjuvant in multidrug regimens .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume